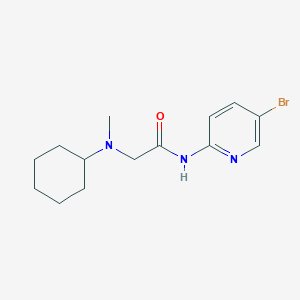![molecular formula C14H12N4O5 B4681798 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4681798.png)
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as MNPD, is a synthetic compound that has gained much attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is yet to be fully elucidated. However, studies have suggested that it acts by inhibiting the activity of various enzymes involved in cell proliferation and survival pathways, such as AKT, mTOR, and ERK. This compound has also been reported to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been shown to enhance the anti-cancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One of the areas of interest is to investigate its potential use in combination with other chemotherapeutic agents to enhance their anti-cancer activity. Another area of research is to develop more efficient methods for the synthesis of this compound and its analogs. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its anti-cancer activity and identify potential targets for drug development. Overall, this compound has great potential as a therapeutic agent for the treatment of cancer, and further research is needed to explore its full potential.
Aplicaciones Científicas De Investigación
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in the treatment of various diseases. Several studies have reported its anti-cancer activity against different cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
2-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-11(18(21)22)8-16(15-12)6-7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUMSIWHULBVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)
![ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681736.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)

![4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4681767.png)
![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)

![2-(4-methylphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4681782.png)
![1-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4681796.png)
![3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681799.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4681811.png)